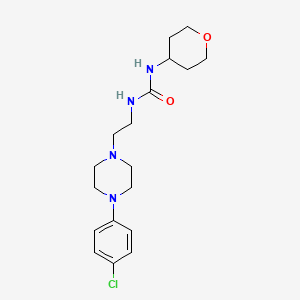

1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has garnered a lot of attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

- Description : N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (also referred to as the compound ) is a potent and selective dopamine D4 receptor ligand .

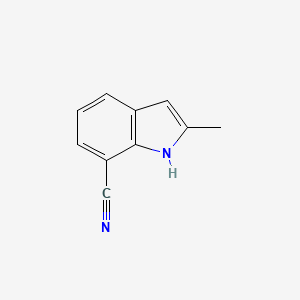

- Application : Researchers have explored the anti-HIV-1 potential of indole derivatives, including structural analogs of our compound. Molecular docking studies can shed light on their interactions with viral proteins .

- Application : Investigating its effects on receptor internalization and trafficking. This assay helps understand how the compound modulates receptor expression and function .

- Application : Evaluating the compound’s impact on cell viability. Understanding its cytotoxic or cytoprotective effects is essential for drug development .

Dopamine D4 Receptor Ligand

Anti-HIV-1 Activity

Cell Surface Biotinylation and Internalization Assay

Cytotoxicity Studies

Mecanismo De Acción

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a potent, selective D4 dopamine receptor ligand . Ligands are molecules that bind to other (usually larger) molecules. In this case, the compound binds to the D4 dopamine receptor, which can influence the receptor’s behavior.

Pharmacokinetics

It’s worth noting that piperazine, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .

Propiedades

IUPAC Name |

1-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-(oxan-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClN4O2/c19-15-1-3-17(4-2-15)23-11-9-22(10-12-23)8-7-20-18(24)21-16-5-13-25-14-6-16/h1-4,16H,5-14H2,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXKZJBDSJELLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2540750.png)

![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2540756.png)

![N-(4-chlorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2540761.png)

![5-[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2540762.png)

![2-[1-(2-Phenylethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2540767.png)

![2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B2540768.png)